molecular formula C16H16N2O3S B2520718 (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one CAS No. 1024791-94-3

(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one

Cat. No.: B2520718
CAS No.: 1024791-94-3
M. Wt: 316.38
InChI Key: OSJWHIRIPXFZEM-RVDMUPIBSA-N
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Description

(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one is a synthetic organic compound that features a combination of sulfonyl and pyridinyl groups

Preparation Methods

The synthesis of (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the enone intermediate: This involves the reaction of a suitable aldehyde with an appropriate ketone under basic conditions to form the enone.

    Sulfonylation: The enone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Amination: Finally, the sulfonylated enone is reacted with 2-aminopyridine to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the enone moiety to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and pyridinyl groups play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

(3E)-3-(4-methylbenzenesulfonyl)-4-[(pyridin-2-yl)amino]but-3-en-2-one can be compared with similar compounds such as:

    Cetylpyridinium chloride: Both compounds contain a pyridinyl group, but cetylpyridinium chloride is primarily used as an antiseptic.

    Domiphen bromide: Similar to cetylpyridinium chloride, it is used for its antimicrobial properties.

    Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has different applications compared to this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)sulfonyl-4-(pyridin-2-ylamino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-12-6-8-14(9-7-12)22(20,21)15(13(2)19)11-18-16-5-3-4-10-17-16/h3-11H,1-2H3,(H,17,18)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJWHIRIPXFZEM-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=N2)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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